3-bromo-5-(2,2-difluoroethenyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(2,2-difluoroethenyl)benzonitrile is an organic compound that belongs to the class of benzonitriles. This compound is characterized by the presence of a bromine atom at the 3-position and a 2,2-difluoroethenyl group at the 5-position of the benzonitrile ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(2,2-difluoroethenyl)benzonitrile typically involves the following steps:
Addition of Difluoroethenyl Group:
The reaction conditions for these steps often involve the use of catalysts and specific solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(2,2-difluoroethenyl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions.
Pd-Catalyzed Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar solvents.
Pd-Catalyzed Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield substituted benzonitriles, while Pd-catalyzed coupling reactions can produce various biaryl compounds.
Scientific Research Applications
3-Bromo-5-(2,2-difluoroethenyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 3-bromo-5-(2,2-difluoroethenyl)benzonitrile exerts its effects depends on its specific application. In chemical reactions, the bromine and difluoroethenyl groups play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluorobenzonitrile
- 3-Bromo-2-fluorobenzonitrile
- 2-Bromo-5-fluorobenzonitrile
Uniqueness
3-Bromo-5-(2,2-difluoroethenyl)benzonitrile is unique due to the presence of the 2,2-difluoroethenyl group, which imparts distinct chemical properties compared to other similar compounds. This group can influence the compound’s reactivity, making it suitable for specific applications that other benzonitriles may not be able to fulfill.
Properties
Molecular Formula |
C9H4BrF2N |
---|---|
Molecular Weight |
244.03 g/mol |
IUPAC Name |
3-bromo-5-(2,2-difluoroethenyl)benzonitrile |
InChI |
InChI=1S/C9H4BrF2N/c10-8-2-6(4-9(11)12)1-7(3-8)5-13/h1-4H |
InChI Key |
SHICVXDRGBMLAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C#N)Br)C=C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.